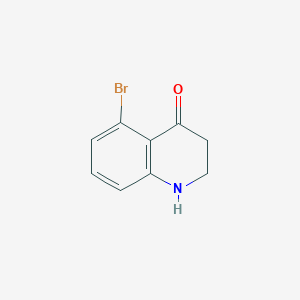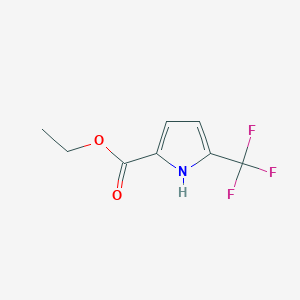
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Trifluoromethylated pyrrole derivatives are a class of organic compounds that contain a pyrrole ring substituted with a trifluoromethyl group . They are of interest in various fields due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylated pyrrole derivatives is characterized by a pyrrole ring substituted with a trifluoromethyl group . The exact structure can vary depending on the specific compound and its other substituents .Chemical Reactions Analysis
Trifluoromethylated pyrrole derivatives can undergo various chemical reactions, often involving the trifluoromethyl group . The specific reactions can depend on the other substituents present on the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyrrole derivatives are influenced by the presence of the trifluoromethyl group and the pyrrole ring . These compounds often exhibit unique properties due to the combination of the high electronegativity of fluorine and the aromaticity of the pyrrole ring .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is known to enhance the pharmacological properties of drugs. This group can improve the metabolic stability and bioavailability of pharmaceuticals . As such, this compound could be pivotal in the synthesis of new drugs, especially those targeting diseases where current treatments are inadequate.
Agrochemical Research
Compounds with a trifluoromethyl group have been utilized in the development of agrochemicals due to their potential to improve the activity and selectivity of pesticides . Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate could serve as a precursor in synthesizing novel pesticides with enhanced efficacy and reduced environmental impact.
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is often incorporated into molecules to increase their lipophilicity, which can improve drug penetration through cell membranes . Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate could be valuable in designing molecules that require enhanced cell membrane permeability.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENMYOMRGLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



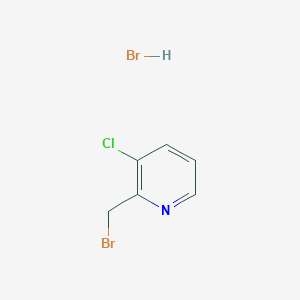
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
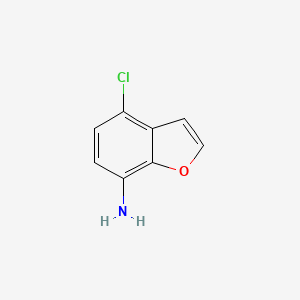
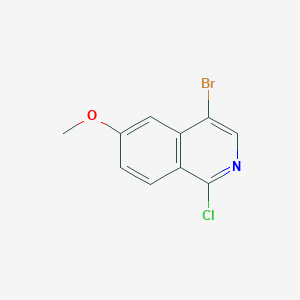
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
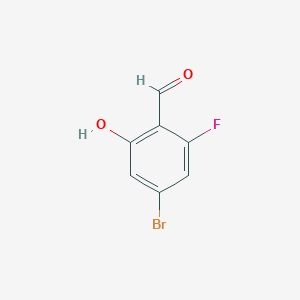
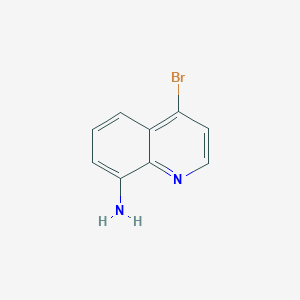
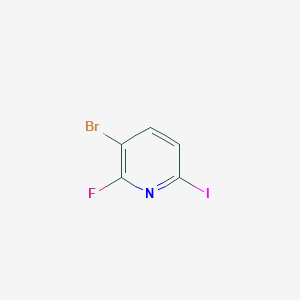
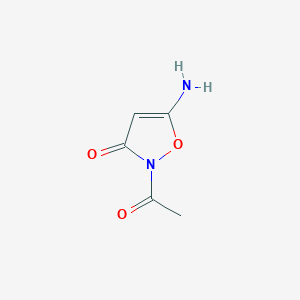
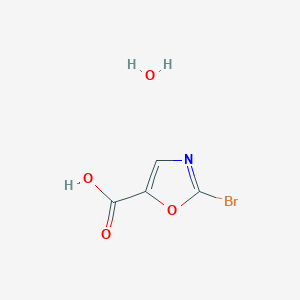
![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
